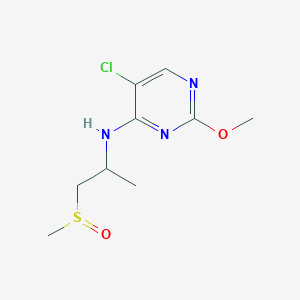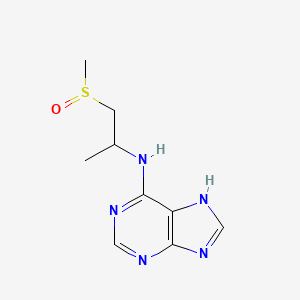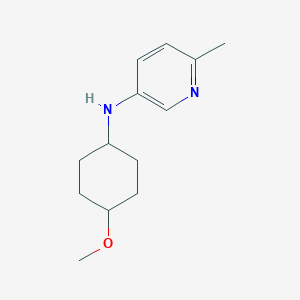![molecular formula C16H19ClN2O B6631498 N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine](/img/structure/B6631498.png)
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine, also known as CQMA, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine is not fully understood. However, it has been shown to interact with DNA and inhibit protein kinase CK2, which is involved in cell proliferation and survival. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to interact with DNA and inhibit protein kinase CK2, which may have implications for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been shown to have potential anticancer properties, which may be useful in cancer research. However, one limitation of using N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine in lab experiments is its potential toxicity, which may need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as an inhibitor of protein kinase CK2, which may have implications for cancer therapy. Additionally, further studies may be needed to determine the toxicity of N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine and its potential as an anticancer agent.
Synthesis Methods
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been synthesized using different methods, including the Mannich reaction, reduction of the corresponding ketone, and reductive amination. The Mannich reaction involves the condensation of 5-chloro-8-hydroxyquinoline with formaldehyde and oxirane-2-carboxylic acid, followed by reduction with sodium borohydride. The reduction of the corresponding ketone involves the reduction of 5-chloro-8-oxoquinoline with sodium borohydride, followed by the Mannich reaction. Reductive amination involves the reaction of 5-chloro-8-oxoquinoline with 3-aminotetrahydrofuran in the presence of sodium triacetoxyborohydride.
Scientific Research Applications
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as an inhibitor of protein kinase CK2. N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-4-3-13(16-14(15)2-1-7-19-16)10-18-8-5-12-6-9-20-11-12/h1-4,7,12,18H,5-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUJLVMFUJVXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCNCC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chloroquinolin-8-yl)methyl]-2-(oxolan-3-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)






![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)


![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
